molecular formula C28H25NO4 B12034719 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate CAS No. 355428-55-6

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12034719
CAS No.: 355428-55-6
M. Wt: 439.5 g/mol
InChI Key: JCJAGBAKDIHQIL-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid with 1-Oxo-1-(p-tolyl)propan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. It may also interact with specific enzymes, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to interact with DNA and proteins makes it a promising candidate for further research in medicinal chemistry and material science.

Properties

CAS No.

355428-55-6

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C28H25NO4/c1-17-5-8-21(9-6-17)27(30)19(3)33-28(31)24-16-26(20-10-12-22(32-4)13-11-20)29-25-14-7-18(2)15-23(24)25/h5-16,19H,1-4H3

InChI Key

JCJAGBAKDIHQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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